molecular formula C27H30ClN5O3 B2904381 2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242902-81-3

2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2904381
CAS No.: 1242902-81-3
M. Wt: 508.02
InChI Key:
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Description

The compound “2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction is stirred overnight in DMF .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds structurally related to the specified chemical involves reactions of anthranilamide with isocyanates, leading to new derivatives like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These synthetic pathways demonstrate the versatility of starting materials in accessing various heterocyclic frameworks, which are fundamental in medicinal chemistry for the development of new therapeutic agents (Chern et al., 1988).

Potential Biological Activities

A study on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety has revealed that certain synthesized compounds exhibit promising analgesic properties. This suggests the potential of such derivatives for further exploration in pain management research (Saad et al., 2011).

Another research effort focused on the discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which were found to possess antimicrobial activities against various pathogens. The findings indicate the potential of these compounds in addressing resistance issues in infectious disease treatment (Pokhodylo et al., 2021).

Antitumor Activity

Derivatives of the triazoloquinazoline adenosine antagonist, such as CGS15943, have shown selectivity for the human A3 receptor subtype, indicating their potential for developing new anticancer therapies. This highlights the importance of structural modifications in enhancing receptor selectivity and therapeutic efficacy (Kim et al., 1996).

Future Directions

The future directions for research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is also encouraged .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O3/c1-17(2)13-14-31-25(35)22-12-9-19(24(34)29-21-5-3-4-6-21)15-23(22)33-26(31)30-32(27(33)36)16-18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWRKFZZSGUZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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